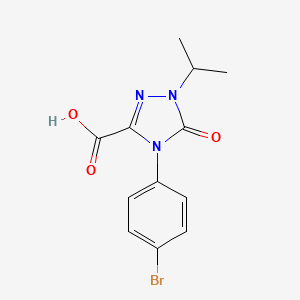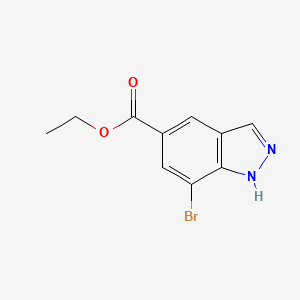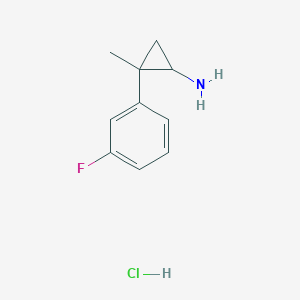
20R-Ginsenosid Rg2
Übersicht
Beschreibung
20®-Ginsenoside Rg2 is a rare ginsenoside found in Panax ginseng, a traditional medicinal herb used in East Asia for over two thousand years. This compound is known for its unique stereochemistry and significant pharmacological properties, including anti-tumor, antioxidant, anti-fatigue, neuroprotective, and osteoclastogenesis inhibitory effects .
Wissenschaftliche Forschungsanwendungen
20(R)-Ginsenosid Rg2 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung für die Untersuchung der Stereochemie und Reaktivität von Ginsenosiden verwendet.
Biologie: Wird hinsichtlich seiner Rolle in zellulären Signalwegen und seiner Auswirkungen auf Zellproliferation und Apoptose untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krebs, neurodegenerativen Erkrankungen und Osteoporose untersucht.
Industrie: Wird aufgrund seiner gesundheitsfördernden Eigenschaften bei der Entwicklung von funktionellen Lebensmitteln und Nahrungsergänzungsmitteln eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 20(R)-Ginsenosid Rg2 umfasst mehrere molekulare Zielstrukturen und Signalwege:
Antitumor-Effekte: Hemmt die Proliferation von Krebszellen durch Induktion von Apoptose und Zellzyklusarrest.
Antioxidative Aktivität: Fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben.
Neuroprotektion: Moduliert die Neurotransmitterfreisetzung und schützt Neuronen vor oxidativem Stress.
Hemmung der Osteoklastogenese: Unterdrückt die Differenzierung und Aktivität von Osteoklasten, wodurch der Knochenabbau verhindert wird
Ähnliche Verbindungen:
20(S)-Ginsenosid Rg2: Das Stereoisomer von 20(R)-Ginsenosid Rg2 mit unterschiedlichen pharmakologischen Eigenschaften.
20(R)-Ginsenosid Rh2: Ein weiteres seltenes Ginsenosid mit starker Antikrebswirkung.
20(S)-Ginsenosid Rh2: Das Stereoisomer von 20(R)-Ginsenosid Rh2 mit unterschiedlichen biologischen Aktivitäten.
Einzigartigkeit: 20(R)-Ginsenosid Rg2 ist aufgrund seiner spezifischen C20-Konfiguration einzigartig, die ihm im Vergleich zu seinem 20(S)-Isomer und anderen Ginsenosiden einzigartige pharmakologische Eigenschaften verleiht. Seine Fähigkeit, mehrere biologische Signalwege zu modulieren, macht es zu einer wertvollen Verbindung für therapeutische Anwendungen .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 20®-Ginsenoside Rg2 are the silent information regulator SIRT1 and the hepatic glucose production via AMPK-induced phosphorylation of GSK3 β and induction of SHP gene expression . SIRT1 plays a crucial role in reducing oxidative stress and inflammation , while the hepatic glucose production pathway is important for the regulation of glucose metabolism .
Mode of Action
20®-Ginsenoside Rg2 interacts with its targets by inhibiting reactive oxygen species (ROS) production, increasing intracellular levels of antioxidants, and attenuating apoptosis . It also suppresses hepatic glucose production via AMPK-induced phosphorylation of GSK3 β and induction of SHP gene expression .
Biochemical Pathways
The biochemical pathways affected by 20®-Ginsenoside Rg2 include the SIRT1 signaling pathway and the AMPK-induced phosphorylation of GSK3 β and induction of SHP gene expression pathway . The downstream effects of these pathways include reduced oxidative stress and inflammation, improved post-ischemic cardiac function, decreased infarct size, and reduced apoptotic index .
Pharmacokinetics
It’s known that the compound can be thoroughly converted into 20 (s/r)-rg2 and their 25-oh derivatives 20 (s/r)-rf2 . This transformation pathway suggests that the compound undergoes significant metabolic changes in the body.
Result of Action
The molecular and cellular effects of 20®-Ginsenoside Rg2’s action include improved post-ischemic cardiac function, decreased infarct size, reduced apoptotic index, diminished expression of creatine kinase-MB, aspartate aminotransferase and lactate dehydrogenase in serum, upregulated expression of SIRT1, B-cell lymphoma-2, procaspase-3 and procaspase-9, and downregulated expression of Bax and acetyl (Ac)-p53 . It also results in reduced myocardial superoxide generation, gp91 phox expression, malondialdehyde content, cardiac pro-inflammatory markers and increased myocardial activities of superoxide dismutase, catalase and glutathione peroxidase .
Action Environment
It’s worth noting that the protective effects of 20®-ginsenoside rg2 were blocked by ex527, indicating that sirt1 signaling may be involved in the pharmacological action of 20®-ginsenoside rg2 . This suggests that the presence of certain substances in the environment (such as other drugs or inhibitors) could potentially influence the action of 20®-Ginsenoside Rg2.
Biochemische Analyse
Biochemical Properties
20R-Ginsenoside Rg2 plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of enzymes such as creatine kinase-MB, aspartate aminotransferase, and lactate dehydrogenase . Additionally, 20R-Ginsenoside Rg2 interacts with proteins like B-cell lymphoma-2, procaspase-3, and procaspase-9, modulating their expression levels . These interactions contribute to its anti-apoptotic and cardioprotective effects.
Cellular Effects
20R-Ginsenoside Rg2 exerts various effects on different cell types and cellular processes. In cardiomyocytes, it protects against oxidative stress and apoptosis by inhibiting reactive oxygen species production and increasing antioxidant levels . In neuronal cells, 20R-Ginsenoside Rg2 enhances resistance to injury and modulates neural activity . It also influences cell signaling pathways, such as the NF-κB and p-ERK pathways, reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 20R-Ginsenoside Rg2 involves several key interactions at the molecular level. It binds to and activates the silent information regulator SIRT1, which plays a crucial role in reducing oxidative stress and inflammation . Additionally, 20R-Ginsenoside Rg2 modulates the expression of apoptotic proteins by upregulating B-cell lymphoma-2 and downregulating Bax . These interactions contribute to its protective effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 20R-Ginsenoside Rg2 have been observed to change over time. Studies have shown that its cardioprotective effects are sustained for at least 72 hours after myocardial ischemia/reperfusion injury . The compound’s stability and degradation have been studied, revealing that it remains stable under specific storage conditions, such as -20°C for powder and -80°C in solvent . Long-term effects on cellular function include sustained antioxidant and anti-inflammatory activities.
Dosage Effects in Animal Models
The effects of 20R-Ginsenoside Rg2 vary with different dosages in animal models. At lower doses, it has been shown to exert anxiolytic-like effects in a post-traumatic stress disorder model . Higher doses may lead to toxic or adverse effects, such as increased oxidative stress and inflammation . Threshold effects have been observed, indicating that optimal dosages are crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
20R-Ginsenoside Rg2 is involved in several metabolic pathways, including its bioconversion into other ginsenosides. In rat liver microsomes, it is metabolized into SIRT1-activating metabolites, such as ginsenotransmetin A . These metabolites further enhance its bioactivity by activating SIRT1 and other related pathways. The metabolic flux and levels of metabolites are influenced by the presence of specific enzymes and cofactors.
Transport and Distribution
Within cells and tissues, 20R-Ginsenoside Rg2 is transported and distributed through interactions with transporters and binding proteins. It has been shown to accumulate in specific tissues, such as the heart and brain, where it exerts its protective effects . The compound’s solubility in solvents like pyridine, methanol, and ethanol facilitates its distribution within the body .
Subcellular Localization
The subcellular localization of 20R-Ginsenoside Rg2 plays a crucial role in its activity and function. It is known to localize in mitochondria, where it modulates the expression of apoptotic proteins and enhances antioxidant defenses . Targeting signals and post-translational modifications may direct 20R-Ginsenoside Rg2 to specific compartments or organelles, further influencing its biochemical effects.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 20(R)-Ginsenosid Rg2 wird typischerweise aus seinem 20(S)-Isomer durch chemische Epimerisierung und mikrobielle Transformation synthetisiert. Die C20-Konfiguration von 20(R)-Ginsenosid Rg2 wird üblicherweise mit Hilfe von 13C-NMR und Röntgenstrukturanalyse bestimmt .
Industrielle Produktionsverfahren: Die industrielle Produktion von 20(R)-Ginsenosid Rg2 beinhaltet die Verwendung der Hochleistungsflüssigchromatographie (HPLC) zur Trennung und Detektion. Die Verbindung wird aus verarbeiteten Ginsengpräparaten isoliert, und die vollständigen 1H-NMR- und 13C-NMR-spektroskopischen Daten werden zur schnellen Identifizierung erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 20(R)-Ginsenosid Rg2 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumazid und Kaliumcyanid.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate mit verbesserten biologischen Aktivitäten, wie z.B. verstärkte Antitumor- und antioxidative Wirkungen .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBCLJAHARWNLA-RPNKVCLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)

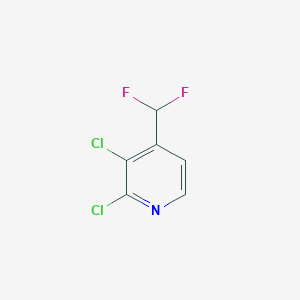
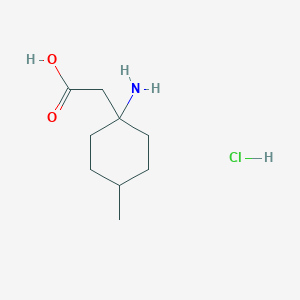
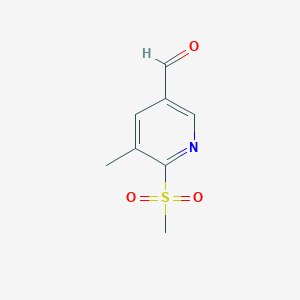
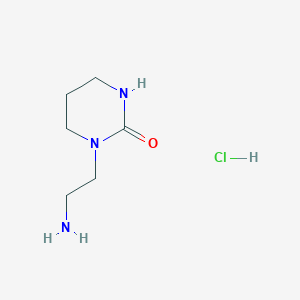
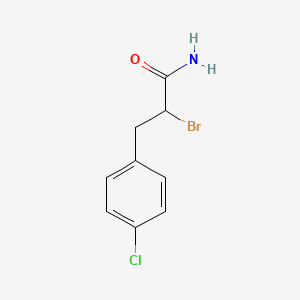


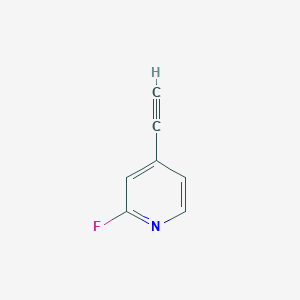
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)
